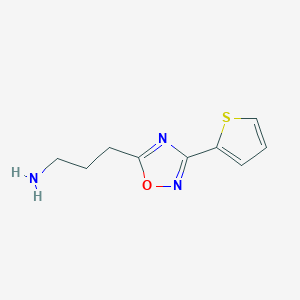

3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Proton nuclear magnetic resonance (¹H NMR) analysis reveals distinct signals corresponding to the thiophene, oxadiazole, and propan-1-amine subunits. The thiophene ring protons resonate as two doublets in the aromatic region at δ 7.45–7.52 ppm (H-4 and H-5 of the thiophene). The methylene protons adjacent to the oxadiazole ring (H-2 and H-3) appear as a triplet at δ 2.95–3.05 ppm , while the terminal amine protons (H-1) exhibit a broad singlet at δ 1.75–1.85 ppm due to hydrogen bonding interactions. Carbon-13 NMR (¹³C NMR) confirms the heterocyclic framework, with the oxadiazole C-5 carbon resonating at δ 167.2 ppm , characteristic of nitrogenous heterocycles. The thiophene carbons are observed at δ 126.8 ppm (C-3) , δ 128.4 ppm (C-4) , and δ 132.1 ppm (C-5) .

Table 1: ¹H and ¹³C NMR Assignments

| Position | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) |

|---|---|---|---|

| Thiophene H-4 | 7.52 | Doublet | 128.4 |

| Thiophene H-5 | 7.45 | Doublet | 132.1 |

| Oxadiazole CH₂ | 3.05 | Triplet | 45.6 |

| Amine CH₂ | 1.85 | Broad singlet | 38.2 |

Infrared (IR) Vibrational Frequency Assignments

Infrared spectroscopy identifies key functional groups through characteristic absorptions. The N–H stretching vibration of the primary amine appears as a medium-intensity band at 3310–3350 cm⁻¹ . The C=N stretching mode of the oxadiazole ring generates a strong absorption at 1605 cm⁻¹ , while the C–O–C asymmetric stretch is observed at 1245 cm⁻¹ . Thiophene-specific C–S–C bending vibrations occur at 690 cm⁻¹ and 725 cm⁻¹ , corroborating the presence of the sulfur-containing ring.

Table 2: Major IR Absorption Bands

| Vibration Type | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N–H stretch | 3330 | Medium |

| C=N stretch | 1605 | Strong |

| C–O–C stretch | 1245 | Strong |

| C–S–C bend | 690 | Weak |

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 228.30 ([M+H]⁺), consistent with the molecular formula C₉H₁₁N₃OS. Major fragmentation pathways include:

- Cleavage of the oxadiazole-propanamine bond (m/z 139.08 , C₅H₃N₂OS⁺)

- Loss of the thiophene moiety (m/z 89.05 , C₃H₈N₂⁺)

- Rearrangement yielding a nitrile fragment (m/z 67.03 , C₃H₃N⁺).

Table 3: Dominant Mass Spectral Fragments

| m/z | Fragment Composition | Proposed Pathway |

|---|---|---|

| 228.30 | C₉H₁₁N₃OS⁺ | Molecular ion |

| 139.08 | C₅H₃N₂OS⁺ | Oxadiazole-thiophene cleavage |

| 89.05 | C₃H₈N₂⁺ | Propanamine loss |

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3OS |

|---|---|

Molecular Weight |

209.27 g/mol |

IUPAC Name |

3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine |

InChI |

InChI=1S/C9H11N3OS/c10-5-1-4-8-11-9(12-13-8)7-3-2-6-14-7/h2-3,6H,1,4-5,10H2 |

InChI Key |

ZTMANXGGIVMZJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)CCCN |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Cyclization

The most widely reported method involves the cyclization of O-acylamidoxime intermediates using tetrabutylammonium fluoride (TBAF) or hydroxide (TBAH).

Procedure :

-

Amidoxime Formation : 3-Aminopropionitrile reacts with hydroxylamine hydrochloride in ethanol under basic conditions (e.g., Na₂CO₃) to form 3-aminopropanamidoxime.

-

Acylation : The amidoxime is acylated with thiophene-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding O-(thiophene-2-carbonyl)-3-aminopropanamidoxime.

-

Cyclization : Treatment with TBAF (1–1.4 eq) in tetrahydrofuran (THF) at room temperature for 1–12 hours induces cyclodehydration, forming the 1,2,4-oxadiazole ring.

Key Data :

Advantages : High yields, compatibility with sensitive functional groups.

Limitations : Requires isolation of intermediates and anhydrous conditions.

One-Pot Synthesis from Nitriles and Carboxylic Acids

Superbase-Promoted Cyclocondensation

A scalable one-pot method employs NaOH/DMSO to directly convert nitriles and carboxylic acids into 1,2,4-oxadiazoles.

Procedure :

-

Amidoxime Generation : 3-Aminopropionitrile reacts with hydroxylamine hydrochloride in ethanol (70°C, 16 hours).

-

Acylation-Cyclization : The in-situ-formed amidoxime reacts with thiophene-2-carboxylic acid methyl ester in DMSO containing NaOH (2 eq) at room temperature for 4–24 hours.

Key Data :

Advantages : Eliminates intermediate isolation; suitable for parallel synthesis.

Limitations : Lower yields with electron-deficient esters or steric hindrance.

Coupling Reagent-Assisted Synthesis

EDC/HOAt-Mediated Acylation

Carbodiimide-based coupling agents enable efficient acylation under mild conditions.

Procedure :

-

Amidoxime Activation : 3-Aminopropanamidoxime is treated with thiophene-2-carboxylic acid in DMF using EDC (1.5 eq) and HOAt (1 eq).

-

Cyclodehydration : The O-acylamidoxime undergoes cyclization with TEA (1 eq) at 100°C for 3 hours.

Key Data :

Advantages : High functional group tolerance; applicable to sterically hindered substrates.

Limitations : Requires elevated temperatures for cyclization.

Solid-Phase Synthesis

Resin-Bound Intermediate Strategy

Solid-supported synthesis minimizes purification steps and enhances throughput.

Procedure :

-

Resin Functionalization : Wang resin is loaded with 3-aminopropanamidoxime via a carbamate linker.

-

Acylation : Thiophene-2-carbonyl chloride is coupled using DIPEA in DCM.

-

Cyclization and Cleavage : TBAF in THF induces cyclization, followed by TFA-mediated cleavage to release the product.

Key Data :

Advantages : Ideal for combinatorial libraries; reduces side reactions.

Limitations : Specialized equipment required.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| TBAF Cyclodehydration | 75–92 | 1–16 h | High | Moderate |

| One-Pot (NaOH/DMSO) | 60–85 | 4–24 h | Moderate | Low |

| EDC/HOAt | 80–90 | 3 h | High | High |

| Solid-Phase | 70–88 | 24–48 h | Low | High |

Challenges and Optimizations

-

Amine Protection : The primary amine in 3-aminopropanamidoxime may require Boc protection during acylation to prevent side reactions.

-

Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but complicate purification.

-

Catalyst Screening : TBAH achieves faster cyclization than TBAF (10 minutes vs. 1 hour) but is less commonly used due to availability issues .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides and sulfones.

Reduction: The oxadiazole ring can be reduced to form amines and other derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted amines and derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the potential of oxadiazoles, including derivatives like 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine, as effective antimicrobial agents. Studies have demonstrated that these compounds exhibit antibacterial properties against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antidepressant Properties

In silico studies have indicated that related compounds may possess antidepressant activity. For instance, a study on similar thiophene-containing compounds suggested that they could modulate neurotransmitter levels in the brain, which is critical for mood regulation . The structural features of thiophenes and oxadiazoles are believed to contribute to their interaction with serotonin receptors.

Covalent Inhibitors in Drug Design

The synthesis of covalent inhibitors using oxadiazole scaffolds has gained traction in drug discovery. These compounds can form stable bonds with target proteins, enhancing their efficacy and selectivity. The rational design of such inhibitors has been applied to targets like protein tyrosine phosphatases (PTP), which are implicated in various diseases including cancer .

Organic Electronics

Oxadiazoles are also explored in the field of organic electronics due to their electron-deficient nature. They can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene units enhances charge transport properties, making these materials suitable for high-performance devices .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with various molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways: It can influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Oxadiazole Ring

Aryl-Substituted Oxadiazoles

SLF108185117 : 3-(3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride (CAS: N/A)

- Structure : Features a lipophilic 4-decylphenyl group instead of thiophen-2-yl.

- Properties : Higher molecular weight (C₂₁H₃₃ClN₃O, 377.96 g/mol) due to the long alkyl chain. Used in studies targeting sphingosine-1-phosphate (S1P) transport, demonstrating enhanced membrane permeability compared to thiophene analogues .

- Application : Investigated as a therapeutic agent for autoimmune diseases .

- MA2: N-(3-(3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)-6-methoxyquinolin-3-amine Structure: Substituted with a 2-chloro-4-fluorophenyl group and a quinoline-amine side chain. Properties: Acts as a high-affinity cannabinoid receptor type 2 (CB2) agonist (IC₅₀ < 10 nM). Radiolabeled versions ([¹¹C]MA2) are used in PET imaging for neuroinflammation studies . Key Difference: The electron-withdrawing chloro and fluoro groups enhance receptor binding affinity compared to thiophene derivatives .

Heteroaryl-Substituted Oxadiazoles

- 3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl Propanamine Structure: Structural isomer with thiophen-3-yl substitution (vs. 2-yl in the target compound).

Core Heterocycle Modifications

1,2,4-Thiadiazole Analogues

- Compound 20 : 3-(5-((1-Cyclopropyl-3,3-difluoropiperidin-4-yl)oxy)pyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

- Structure : Replaces oxadiazole with thiadiazole, introducing a sulfur atom in the ring.

- Properties : Demonstrated macrofilaricidal activity (IC₅₀: 0.5 µM against Brugia malayi), attributed to improved redox cycling capacity compared to oxadiazoles .

- Synthesis : Lower yields (19–45%) due to the instability of thiadiazole intermediates .

Amine Chain Modifications

- 1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine Structure: Incorporates a pyrrolidin-3-amine group via a methyl linker. Application: Explored as a building block for CNS-targeting drug candidates .

Comparative Data Table

Research Implications

- Electron-Donating vs. Withdrawing Groups : Thiophen-2-yl (electron-rich) enhances π-π stacking in receptor binding, while chloro/fluoro-substituted aryl groups improve affinity for targets like CB2 .

- Heterocycle Stability : Thiadiazoles exhibit higher metabolic stability but lower synthetic yields compared to oxadiazoles .

- Amine Chain Flexibility : Propylamine chains (e.g., target compound) offer conformational flexibility, whereas cyclic amines (e.g., pyrrolidine) improve pharmacokinetics .

Biological Activity

3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophene ring and a 1,2,4-oxadiazole moiety, which are known for their pharmacological significance. The chemical formula is , and it has a molecular weight of approximately 248.31 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this one have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Anticancer Properties : Research indicates that derivatives of oxadiazoles can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have reported IC50 values in the micromolar range against several cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) . The compound's ability to interact with DNA or inhibit specific enzymes involved in cancer cell proliferation has been suggested as a potential mechanism.

- Anti-inflammatory Effects : Some studies suggest that oxadiazole compounds may also exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines or modulating signaling pathways associated with inflammation .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

- Anticancer Activity : In a study evaluating various oxadiazole derivatives, this compound was found to significantly inhibit the growth of multiple cancer cell lines. The compound's mechanism involved the induction of apoptosis through the activation of caspase pathways .

- Antimicrobial Efficacy : A comparative analysis demonstrated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.